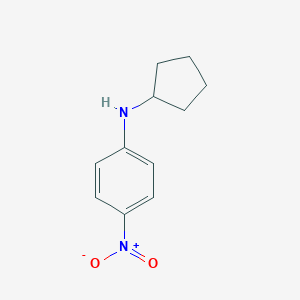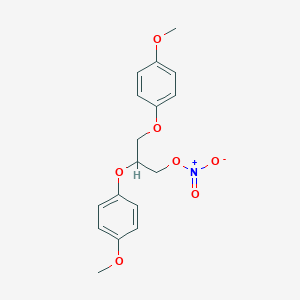
N-cyclopentyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-nitroaniline is an organic compound with the molecular formula C11H14N2O2 It is characterized by a cyclopentyl group attached to the nitrogen atom of a 4-nitroaniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-nitroaniline typically involves the reaction of 4-nitroaniline with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
4-nitroaniline+cyclopentylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form N-cyclopentyl-4-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like sodium borohydride.
Substitution: The nitro group in this compound can be substituted by other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with halides in the presence of a base can lead to the formation of various substituted derivatives.
Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halides, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-cyclopentyl-4-phenylenediamine.
Substitution: Various substituted this compound derivatives.
Oxidation: Nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl group may influence the compound’s binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-cyclopentyl-4-nitroaniline can be compared with other similar compounds such as:
- N-cyclopropyl-4-nitroaniline
- N-isopropyl-4-nitroaniline
- N-cyclopropyl-2-nitroaniline
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding interactions, and overall chemical behavior.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Propiedades
IUPAC Name |
N-cyclopentyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-7-5-10(6-8-11)12-9-3-1-2-4-9/h5-9,12H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVVMRGBJNMFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B373432.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]benzonitrile](/img/structure/B373433.png)
![N'-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B373434.png)
![1-[Amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)thiourea](/img/structure/B373435.png)
![4-(Methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2',6-bipyridin-2-yl]phenyl}-2',6-bipyridine](/img/structure/B373436.png)


![1-(3a,5,6,9a-Tetrahydronaphtho[2,3-d][1,3]dioxol-2-yl)ethanone](/img/structure/B373444.png)
![2,2-Dimethyl-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]dioxole](/img/structure/B373445.png)


![Methyl 1,4-dimethyl-4-[(phenoxycarbonyl)oxy]-3-piperidinecarboxylate](/img/structure/B373450.png)

![4-Aminocyclohexyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373457.png)
